molecular formula C23H23ClO5 B14957407 ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B14957407
M. Wt: 414.9 g/mol
InChI Key: XMHOIXFJTGZSCU-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate ( 843615-72-5) is a synthetic coumarin derivative with the molecular formula C₂₃H₂₃ClO₅ and a molar mass of 414.9 g/mol . This compound features a chromen-2-one core structure that is strategically substituted with a 6-chloro group, a 4-methyl group, a 7-[(3-methylbenzyl)oxy] benzyl ether group, and an ethyl propanoate side chain at the 3-position, making it a valuable intermediate in organic and medicinal chemistry research . In scientific research, this compound serves as a versatile building block for the synthesis of more complex organic molecules . Its structure is related to a class of compounds known for diverse biological activities, and it finds applications in studies involving enzyme inhibition and protein-ligand interactions . In an industrial context, it may be utilized in the production of dyes, pigments, and other specialty chemicals . The synthesis of this coumarin derivative typically involves multi-step organic reactions, such as the nucleophilic substitution and esterification of a coumarin core precursor . This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

Molecular Formula

C23H23ClO5

Molecular Weight

414.9 g/mol

IUPAC Name

ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H23ClO5/c1-4-27-22(25)9-8-17-15(3)18-11-19(24)21(12-20(18)29-23(17)26)28-13-16-7-5-6-14(2)10-16/h5-7,10-12H,4,8-9,13H2,1-3H3

InChI Key

XMHOIXFJTGZSCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC(=C3)C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 7-hydroxy-4-methylcoumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) . This reaction leads to the formation of the desired compound through nucleophilic substitution and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Oxy Position

The 7-oxy substituent is a critical structural determinant of physicochemical and biological properties. Below are key analogs with modifications at this position:

Compound Name Substituent at 7-Oxy Position Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound Reference
Ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl )oxy]-2-oxo-2H-chromen-3-yl}propanoate 2-Methylbenzyloxy C23H23ClO5 414.88 Ortho-methyl vs. meta-methyl on benzyl; altered steric/electronic effects
Ethyl 3-{6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl )methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 6-Chloro-1,3-benzodioxol-5-ylmethoxy C23H20Cl2O7 479.31 Dioxole ring introduces rigidity and electron-withdrawing Cl; higher molecular weight
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy chromen-3-yl)propanoate Propoxy C18H21ClO5 352.80 Alkoxy chain vs. benzyloxy; reduced aromaticity and lipophilicity
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl ]methoxy]chromen-3-yl]propanoate 3-Trifluoromethylbenzyloxy C23H20ClF3O5 482.85 CF3 group enhances electron-withdrawing effects; increased metabolic stability
Key Observations:
  • Steric and Electronic Effects : The meta-methylbenzyloxy group in the target compound provides moderate steric bulk compared to the ortho-methyl isomer , which may influence binding interactions in biological systems.
  • Lipophilicity : The propoxy analog has a lower logP (predicted ~3.8 vs. ~4.5 for the target compound), reducing membrane permeability but improving aqueous solubility.

Modifications in the Propanoate Side Chain

The ethyl propanoate group at position 3 contributes to solubility and metabolic stability. Analogs with alternative ester groups or side chains include:

Compound Name Propanoate Chain Modification Molecular Formula Molar Mass (g/mol) Impact on Properties Reference
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid Acetic acid (carboxylic acid) C16H15ClO5 323.74 Increased polarity; potential for salt formation
Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate Silyl-protected ester C26H34O4Si 454.64 Enhanced steric protection; altered metabolic pathways
Key Observations:
  • Acid vs. Ester : The acetic acid derivative lacks the ethyl ester, increasing polarity but reducing oral bioavailability.
  • Silyl Modifications : The silyl-protected ester demonstrates how steric hindrance can prolong half-life in vivo.

Biological Activity

Ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate, a synthetic compound derived from chromenone, has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H23ClO5
Molecular Weight414.879 g/mol
CAS Number843625-00-3
Density1.2 ± 0.1 g/cm³
Boiling Point569.6 ± 50.0 °C
Flash Point200.1 ± 29.1 °C
LogP6.36

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, indicating a potential role in cancer therapy.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, similar to other chromenone derivatives.
  • Antimicrobial Effects : Research indicates that derivatives of chromenone possess antimicrobial properties, suggesting a possible application in treating infections.

Antitumor Activity

A study evaluating the effects of chromenone derivatives on human tumor cells demonstrated that certain structural modifications enhance cytotoxicity against various cancer cell lines, including HepG2 and DLD cells. This compound's structure may provide similar or enhanced activity due to its specific substituents .

Anti-inflammatory Mechanisms

Research on related compounds has shown that they can inhibit the expression of pro-inflammatory cytokines in vitro. For instance, a derivative with a similar core structure exhibited significant inhibition of IL-6 and TNF-alpha production in macrophages . This suggests that ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-y}propanoate could also exert anti-inflammatory effects.

Antimicrobial Activity

In vitro studies have revealed that certain chromenone derivatives possess broad-spectrum antibacterial activity at low MIC values (15.62 µg/ml) against various bacterial strains . This highlights the potential for ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-y}propanoate to be developed as an antimicrobial agent.

Q & A

Basic Research Question: What are the recommended synthetic pathways for ethyl 3-{6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves a multi-step procedure starting with the functionalization of the coumarin core. Key steps include:

  • Step 1: Alkylation or etherification of the hydroxyl group at the 7-position using 3-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy moiety .
  • Step 2: Introduction of the propanoate side chain via Michael addition or esterification, often employing ethyl acrylate derivatives in the presence of Lewis acids (e.g., BF₃·Et₂O) .
  • Purification: Recrystallization from methanol or ethanol is commonly used, but column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for higher purity (>95%) .

Basic Research Question: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm for the benzyl group, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the coumarin scaffold .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (referencing methods from Altomare et al.) resolves steric effects of the 3-methylbenzyloxy group .

Advanced Research Question: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to map potential reaction pathways, focusing on the electrophilic coumarin C-3 position and ester group reactivity .
  • Reaction Path Search: Tools like GRRM or AFIR simulate intermediates, such as the formation of oxonium ions during acid-catalyzed ester hydrolysis .
  • Validation: Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) to refine models .

Advanced Research Question: How should researchers address contradictions in reported toxicological data for this compound?

Methodological Answer:

  • Data Triangulation: Cross-reference limited acute toxicity data (e.g., LD₅₀ from ) with in vitro assays (e.g., HepG2 cell viability studies) and in silico tools like ProTox-II .
  • Dose-Response Analysis: Design OECD-compliant assays (e.g., OECD 423 for acute oral toxicity) to resolve discrepancies between historical and new data .
  • Mechanistic Studies: Use transcriptomics to identify pathways affected by the compound (e.g., oxidative stress markers like Nrf2) .

Basic Research Question: What are the stability profiles of this compound under varying storage and reaction conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggested by ) .
  • Hydrolytic Stability: Monitor ester hydrolysis via HPLC under acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions at 37°C .
  • Light Sensitivity: Accelerated UV exposure tests (ICH Q1B guidelines) assess photodegradation products .

Advanced Research Question: How can substituent effects on the coumarin core be systematically studied?

Methodological Answer:

  • Structure-Activity Relationships (SAR): Synthesize analogs with varying substituents (e.g., halogen, methyl, methoxy) at positions 6 and 7. Compare electronic effects via Hammett σ constants .
  • Kinetic Isotope Effects (KIE): Use deuterated analogs to probe reaction mechanisms (e.g., C-H activation in oxidation reactions) .
  • Computational Docking: Model interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize substituent-dependent activity .

Advanced Research Question: What green chemistry strategies can reduce waste in the synthesis of this compound?

Methodological Answer:

  • Solvent Selection: Replace DMF with Cyrene™ (a bio-based solvent) to improve E-factors .
  • Catalysis: Employ immobilized lipases for esterification steps, enhancing recyclability and reducing metal waste .
  • Process Intensification: Use microreactors to optimize reaction time and yield while minimizing energy consumption .

Interdisciplinary Research Question: How can hybrid computational-experimental workflows accelerate reaction optimization?

Methodological Answer:

  • High-Throughput Screening (HTS): Couple robotic synthesis with DFT-based reaction condition prediction (e.g., solvent, catalyst) to identify optimal parameters .
  • Machine Learning (ML): Train models on historical reaction data (e.g., yield, purity) to predict outcomes for new derivatives .
  • Feedback Loops: Integrate experimental results (e.g., failed reactions) into computational databases to refine predictive algorithms .

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